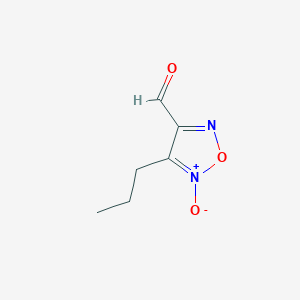
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde is an organic compound with the molecular formula C7H9NO3 It is a derivative of furoxan, a heterocyclic compound containing a furoxan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde typically involves the reaction of 3-propylfuroxan with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group is introduced to the furoxan ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furoxan ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furoxan derivatives.
Applications De Recherche Scientifique
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The furoxan ring may also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
3-Methyl-4-furoxancarbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Furoxancarbaldehyde: Lacks the propyl group, leading to different chemical properties.
3-Propyl-4-furoxancarboxylic acid: An oxidized form of 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
143423-06-7 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
Clé InChI |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
SMILES canonique |
CCCC1=[N+](ON=C1C=O)[O-] |
Synonymes |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















